molecular formula C16H29NOS B5063461 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione

4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione

Cat. No.: B5063461
M. Wt: 283.5 g/mol
InChI Key: WKCDVCXAFLGQKV-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione is an organic compound characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione typically involves the reaction of cyclohexylmethyl ketone with morpholine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, converting the thione group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: N-alkylated morpholine derivatives.

Scientific Research Applications

4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The cyclohexyl and morpholine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-ol: Similar structure but with a hydroxyl group instead of a thione.

    4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-one: Contains a carbonyl group instead of a thione.

    4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thiol: Contains a thiol group instead of a thione.

Uniqueness: 4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs with hydroxyl, carbonyl, or thiol groups.

Properties

IUPAC Name

4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(19)17-10-12-18-13-11-17/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCDVCXAFLGQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=S)N1CCOCC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333549
Record name 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

402767-42-4
Record name 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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